molecular formula C20H27ClN2O2 B14168593 4'-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride CAS No. 19647-08-6

4'-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride

Cat. No.: B14168593
CAS No.: 19647-08-6
M. Wt: 362.9 g/mol
InChI Key: VONCIYYGVFCBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzyloxy group, a diethylamino group, and a propionanilide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Benzyloxybenzaldehyde: This intermediate is synthesized by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.

    Formation of Benzyloxybenzylamine: Benzyloxybenzaldehyde is then reacted with an amine, such as diethylamine, under reductive amination conditions to form benzyloxybenzylamine.

    Acylation: The benzyloxybenzylamine is acylated with propionyl chloride to form the final product, 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)aniline hydrochloride
  • 4,4’-Bis(diethylamino)benzophenone
  • 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate

Comparison

4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

19647-08-6

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

2-(diethylamino)-N-(4-phenylmethoxyphenyl)propanamide;hydrochloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-4-22(5-2)16(3)20(23)21-18-11-13-19(14-12-18)24-15-17-9-7-6-8-10-17;/h6-14,16H,4-5,15H2,1-3H3,(H,21,23);1H

InChI Key

VONCIYYGVFCBGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.